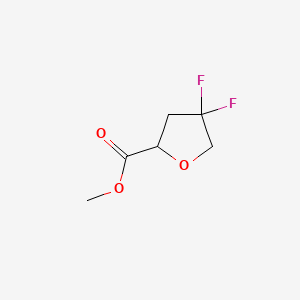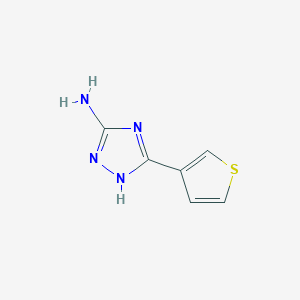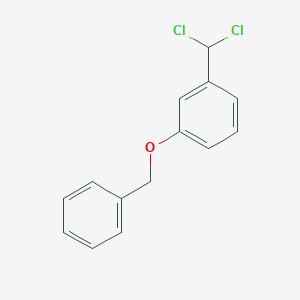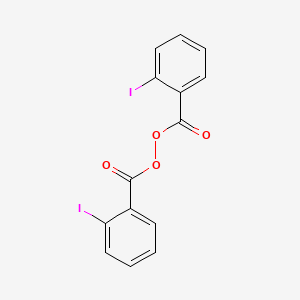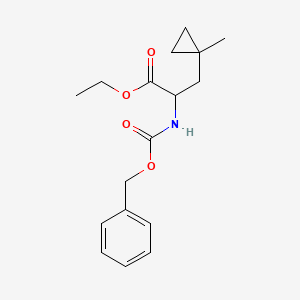
2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromo-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2,6-difluoroaniline with thiocarbonyl compounds in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form hydrogenated derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted thiadiazoles depending on the reagents used.
科学研究应用
2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(3-chloro-2,6-difluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-iodo-2,6-difluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-methyl-2,6-difluorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromo and difluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
属性
分子式 |
C8H4BrF2N3S |
|---|---|
分子量 |
292.11 g/mol |
IUPAC 名称 |
5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H4BrF2N3S/c9-3-1-2-4(10)5(6(3)11)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |
InChI 键 |
SLJICGNVZXCXJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)C2=NN=C(S2)N)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


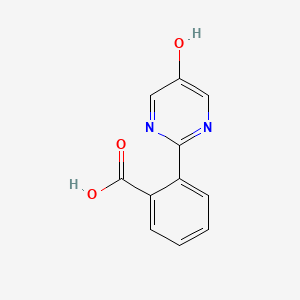

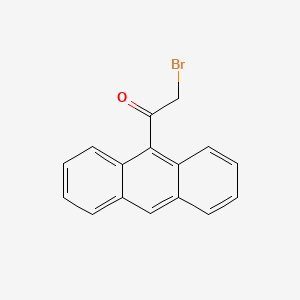

![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
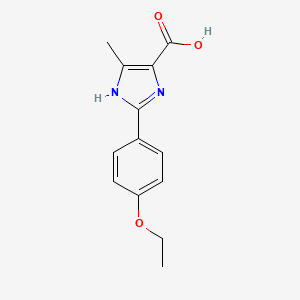
![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
